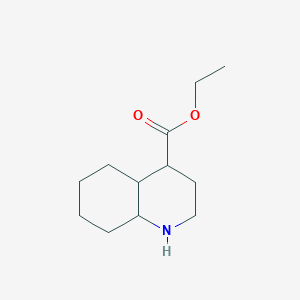
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate, also known as EDCQ, is a heterocyclic compound with potential applications in medicinal chemistry. EDCQ belongs to the class of quinolines and is a bicyclic compound with a nitrogen atom in the ring. The compound has attracted significant attention due to its potential as a scaffold for the design of novel drugs.
作用機序
The mechanism of action of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in various cellular processes. For example, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate has been reported to inhibit the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate has been reported to exhibit a range of biochemical and physiological effects. For example, the compound has been reported to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate has been reported to inhibit the growth of Plasmodium falciparum, which is the causative agent of malaria.
実験室実験の利点と制限
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and can be obtained in sufficient quantities for biological studies. Additionally, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate has been reported to exhibit a range of biological activities, which makes it a promising scaffold for the design of novel drugs. However, one limitation is that the mechanism of action of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate is not fully understood, which makes it difficult to optimize the compound for specific biological targets.
将来の方向性
There are several future directions for research on Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate. One direction is to investigate the structure-activity relationship of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate and its derivatives to identify compounds with improved biological activity. Additionally, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate could be used as a scaffold for the design of novel drugs for the treatment of various diseases. Finally, further studies are needed to elucidate the mechanism of action of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate and to identify specific biological targets.
In conclusion, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry. The compound has been reported to exhibit a range of biological activities including antitumor, antiviral, and antimalarial activities. Additionally, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate has been reported to possess antimicrobial, anti-inflammatory, and analgesic properties. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate.
合成法
The synthesis of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate has been reported in the literature using various methods. One of the most common methods involves the condensation of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate which is then cyclized to give Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate.
科学的研究の応用
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate has been studied for its potential applications in medicinal chemistry. The compound has been reported to exhibit a range of biological activities including antitumor, antiviral, and antimalarial activities. Additionally, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate has been reported to possess antimicrobial, anti-inflammatory, and analgesic properties.
特性
IUPAC Name |
ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h9-11,13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHOKDZDSVMHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Chloro-6-fluorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2805719.png)
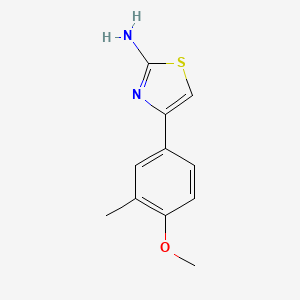
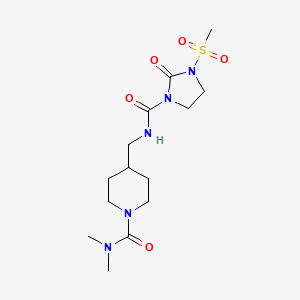
![6-(2,4-Dimethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2805724.png)
![3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2805725.png)

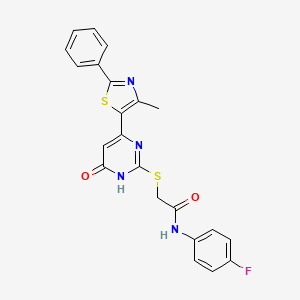
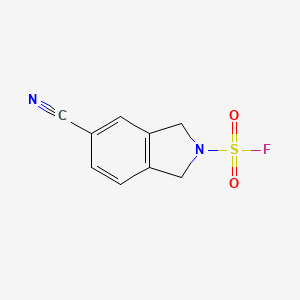
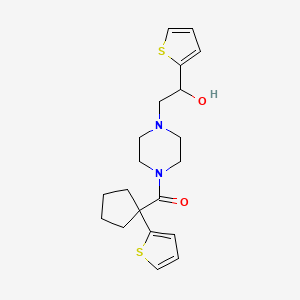
![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805733.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/no-structure.png)
![tert-Butyl 1-(2-chloropyridin-4-yl)-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B2805737.png)
![6-hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2805738.png)
![2,5,7-Triazaspiro[3.5]nonan-6-one;hydrochloride](/img/structure/B2805739.png)